N-ethyl-2-methyl-3-nitroaniline
CAS No.:
Cat. No.: VC17797403
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12N2O2 |
|---|---|
| Molecular Weight | 180.20 g/mol |
| IUPAC Name | N-ethyl-2-methyl-3-nitroaniline |
| Standard InChI | InChI=1S/C9H12N2O2/c1-3-10-8-5-4-6-9(7(8)2)11(12)13/h4-6,10H,3H2,1-2H3 |
| Standard InChI Key | XFDKEOILEQIBKF-UHFFFAOYSA-N |
| Canonical SMILES | CCNC1=C(C(=CC=C1)[N+](=O)[O-])C |
Introduction
Chemical Identity and Structural Characteristics
N-Ethyl-2-methyl-3-nitroaniline belongs to the nitroaniline family, a class of compounds widely studied for their electronic and steric effects. Its molecular formula is , with a molecular weight of 180.20 g/mol . The compound’s structure features:
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A nitro group (-NO) at position 3, contributing to electron-withdrawing effects.
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A methyl group (-CH) at position 2, imparting steric hindrance.
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An ethyl group (-CHCH) on the amino nitrogen, enhancing lipophilicity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1157074-12-8 | |
| Molecular Formula | ||
| Molecular Weight | 180.20 g/mol | |
| Density | Not available | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
The absence of reported melting and boiling points underscores the need for further experimental characterization.
Synthesis and Production Pathways
While no direct synthetic routes for N-ethyl-2-methyl-3-nitroaniline are documented in the provided sources, plausible methods can be inferred from analogous compounds:
Alkylation of 2-Methyl-3-Nitroaniline
The parent compound, 2-methyl-3-nitroaniline (CAS 603-83-8), is synthesized via nitration of 2-methylaniline using nitric and sulfuric acids. To introduce the ethyl group, a nucleophilic substitution or alkylation reaction could be employed:
Here, represents a leaving group (e.g., bromide or iodide). Such reactions typically require polar aprotic solvents (e.g., DMF) and bases (e.g., KCO) to deprotonate the amine.
Industrial Considerations
Industrial-scale production would likely optimize reaction conditions for yield and purity. For example, controlling temperature (e.g., 60–80°C) and stoichiometry could minimize side products like diethylated derivatives.
Physicochemical Properties and Reactivity
Solubility and Stability
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Solubility: Expected to be low in water due to the nonpolar ethyl and methyl groups. Enhanced solubility in organic solvents (e.g., DCM, ethanol) is likely .
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Stability: Nitroaromatics are generally stable but sensitive to strong reducing agents (e.g., ), which can reduce the nitro group to an amine.
Applications in Scientific Research
Organic Synthesis Intermediate
Nitroanilines are pivotal in constructing heterocycles and complex molecules. For N-ethyl-2-methyl-3-nitroaniline, potential roles include:
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Schiff Base Formation: Reacting with aldehydes to form imines for coordination chemistry.
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Azo Dye Precursors: Coupling with diazonium salts to generate colored compounds for textiles or sensors.
Pharmaceutical Development
Though unstudied for this derivative, structurally similar nitroanilines exhibit bioactivity. For example:
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Antimicrobial Activity: Schiff bases of 2-methyl-3-nitroaniline show efficacy against Staphylococcus aureus.
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Enzyme Inhibition: Nitro groups in analogs interact with microbial enzymes, suggesting potential drug design applications.
Table 2: Comparative Bioactivity of Nitroaniline Derivatives
| Compound | Bioactivity | Target Organism |
|---|---|---|
| 2-Methyl-3-nitroaniline | Antibacterial | E. coli, S. aureus |
| N-Ethyl-2-methyl-3-nitroaniline | Not reported | - |
Future Research Directions
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Synthetic Optimization: Developing efficient, scalable routes for N-ethyl-2-methyl-3-nitroaniline.
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Biological Screening: Evaluating antimicrobial, anticancer, or enzyme inhibitory properties.
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Environmental Impact Studies: Assessing biodegradation pathways and ecotoxicity.
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